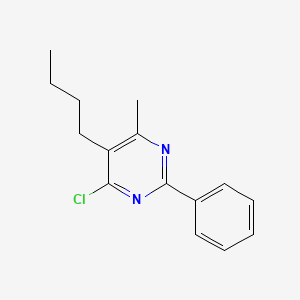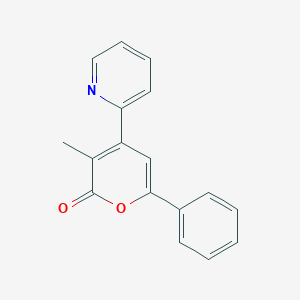
2H-Pyran-2-one, 3-methyl-6-phenyl-4-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 3-methyl-6-phenyl-4-(2-pyridinyl)- is a heterocyclic compound that features a pyranone ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 3-methyl-6-phenyl-4-(2-pyridinyl)- can be achieved through several synthetic routes. One common method involves the condensation of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with N,N-dimethylformamide dimethyl acetal, followed by reaction with various reagents to form the desired pyridine derivatives . Another approach includes the use of intramolecular cyclization reactions, N-heterocyclic carbene precatalyst reactions, and ring-closing metathesis of dienes containing carboxylate groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran-2-one, 3-methyl-6-phenyl-4-(2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can also participate in cycloaddition reactions and condensation reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2H-Pyran-2-one, 3-methyl-6-phenyl-4-(2-pyridinyl)- has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme interactions and cellular processes. In medicine, the compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities . Additionally, it finds applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 3-methyl-6-phenyl-4-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2H-Pyran-2-one, 3-methyl-6-phenyl-4-(2-pyridinyl)- include 4-methoxy-6-phenethyl-2H-pyran-2-one, 2H-Pyran-2-one, 4-methoxy-6-methyl-, and 2H-Pyran-2-one, tetrahydro-6-methyl- .
Uniqueness: What sets 2H-Pyran-2-one, 3-methyl-6-phenyl-4-(2-pyridinyl)- apart from these similar compounds is its unique combination of a pyranone ring with a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of applications in various fields .
Properties
CAS No. |
61453-94-9 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-methyl-6-phenyl-4-pyridin-2-ylpyran-2-one |
InChI |
InChI=1S/C17H13NO2/c1-12-14(15-9-5-6-10-18-15)11-16(20-17(12)19)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
MMYFGKLMMBMJGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(OC1=O)C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


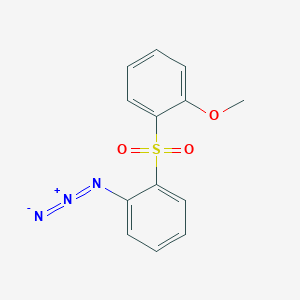
![6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14575280.png)
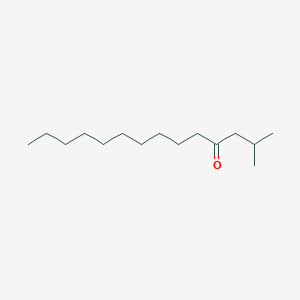
![Ethyl 3-[(diethoxyphosphanyl)oxy]but-2-enoate](/img/structure/B14575313.png)
![2-[(Benzylsulfanyl)methyl]-4-tert-butylphenol](/img/structure/B14575320.png)
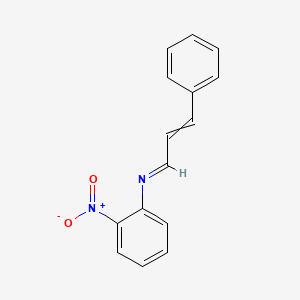
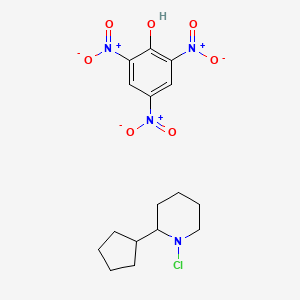
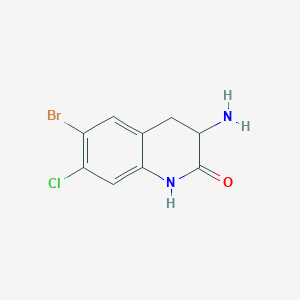
![Ethyl [bis(4-nonylphenoxy)phosphoryl]carbamate](/img/structure/B14575342.png)
![[(4-Ethenylphenyl)methylidene]propanedioic acid](/img/structure/B14575349.png)

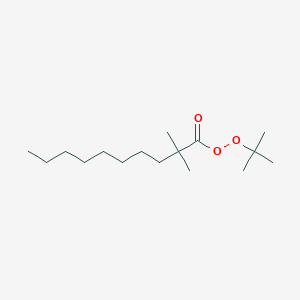
![Ethyl 2-chloro-2-[(2-prop-2-enoxyphenyl)hydrazinylidene]acetate](/img/structure/B14575360.png)
